

# (1,1-Dimethoxyethyl)benzene chemical properties

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An In-depth Technical Guide to the Chemical Properties and Applications of **(1,1-Dimethoxyethyl)benzene**

**Authored by: A Senior Application Scientist**

## Abstract

**(1,1-Dimethoxyethyl)benzene**, also widely known as acetophenone dimethyl ketal, is a valuable organic compound primarily utilized in synthetic chemistry. This guide provides a comprehensive overview of its core chemical and physical properties, spectroscopic profile, reactivity, synthesis, and applications, with a particular focus on its role as a carbonyl protecting group. The information presented herein is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical insights.

## Introduction and Core Concepts

**(1,1-Dimethoxyethyl)benzene** (CAS No. 4316-35-2) is the dimethyl ketal derivative of acetophenone.<sup>[1][2]</sup> Its structure consists of a benzene ring attached to a quaternary carbon which is, in turn, bonded to a methyl group and two methoxy groups.<sup>[1]</sup> This arrangement defines its chemical character: the ketal functional group is the center of its reactivity, while the phenyl group influences its physical properties, such as solubility and thermal stability.

The primary utility of this compound in a laboratory setting stems from the stability of the ketal functional group under neutral or basic conditions, which contrasts with its controlled lability in the presence of acid. This property makes it an excellent choice for a protecting group for the ketone functionality of acetophenone and related structures during multi-step syntheses. By masking the electrophilic carbonyl carbon, chemists can perform reactions on other parts of a molecule without unintended side reactions at the ketone site.

## Physicochemical and Structural Properties

**(1,1-Dimethoxyethyl)benzene** is typically a colorless to pale yellow liquid with an aromatic odor.<sup>[1]</sup> It is readily soluble in common organic solvents but demonstrates limited solubility in water, a characteristic imparted by its hydrophobic benzene ring.<sup>[1]</sup>

**Table 1: Core Physical and Chemical Properties**

Property	Value	Source(s)
CAS Number	4316-35-2	[3][4]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>2</sub>	[1][3][5]
Molecular Weight	166.22 g/mol	[3][5]
Appearance	Colorless to pale yellow liquid	[1]
Density	1.008 g/mL at 25 °C	[6][7]
Boiling Point	95-98 °C / 12 mmHg	[6]
Refractive Index	n <sub>20/D</sub> 1.49	[6][7]
Flash Point	67 °C (152.6 °F) - closed cup	[8]

## Structural Identifiers

- IUPAC Name: 1,1-dimethoxyethylbenzene<sup>[2]</sup>
- Synonyms: Acetophenone dimethyl acetal, Acetophenone dimethyl ketal, 1,1-Dimethoxy-1-phenylethane, Benzene, (1,1-dimethoxyethyl)-<sup>[1][2][7]</sup>
- InChI Key: XKSUVRWJZCEYQQ-UHFFFAOYSA-N<sup>[1][3]</sup>

- SMILES: COC(C)(OC)c1ccccc1[\[1\]](#)

## Spectroscopic Profile for Structural Elucidation

The unique structure of **(1,1-Dimethoxyethyl)benzene** gives rise to a distinct spectroscopic signature, which is essential for its identification and quality control.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is characterized by three main signals. The single methyl group protons typically appear as a sharp singlet. The six protons of the two equivalent methoxy groups also produce a singlet. The five protons on the phenyl group will appear as a more complex multiplet in the aromatic region of the spectrum.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbon, the two equivalent methoxy carbons, the quaternary ketal carbon, and the carbons of the phenyl ring (four signals due to symmetry).

### Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present.[\[2\]](#)

- C-O Stretching: Strong absorption bands corresponding to the C-O single bonds of the ketal/ether groups are prominent.
- C-H Stretching: The spectrum will show C-H stretching vibrations for both the  $\text{sp}^3$ -hybridized aliphatic protons (methyl and methoxy groups) typically just below  $3000\text{ cm}^{-1}$ , and the  $\text{sp}^2$ -hybridized aromatic protons just above  $3000\text{ cm}^{-1}$ .[\[9\]](#)
- Aromatic C=C Stretching: A series of absorptions in the  $1450\text{-}1600\text{ cm}^{-1}$  region are characteristic of the benzene ring.[\[9\]](#)
- C-H Bending: Out-of-plane C-H bending vibrations for the monosubstituted benzene ring can be observed in the  $690\text{-}770\text{ cm}^{-1}$  range, which can be diagnostic for the substitution pattern.[\[10\]](#)

### Mass Spectrometry (MS)

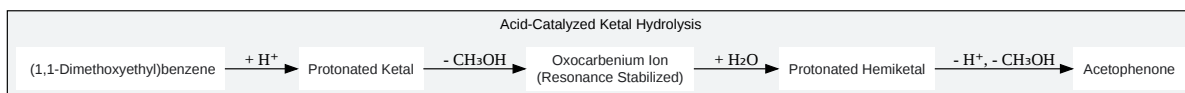
In mass spectrometry, **(1,1-Dimethoxyethyl)benzene** will exhibit a molecular ion peak ( $M^+$ ) corresponding to its molecular weight. A prominent fragmentation pattern involves the loss of a methoxy group ( $-OCH_3$ ) to form a stable oxonium ion, which is often the base peak in the spectrum.[2]

## Reactivity and Synthetic Utility

The chemical behavior of **(1,1-Dimethoxyethyl)benzene** is dominated by the ketal functional group.

### Ketal Hydrolysis: The Deprotection Mechanism

The most critical reaction of **(1,1-Dimethoxyethyl)benzene** is its hydrolysis back to acetophenone. This reaction is efficiently catalyzed by aqueous acid and is the basis for its use as a protecting group. The mechanism involves protonation of one of the oxygen atoms, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the parent ketone, acetophenone.



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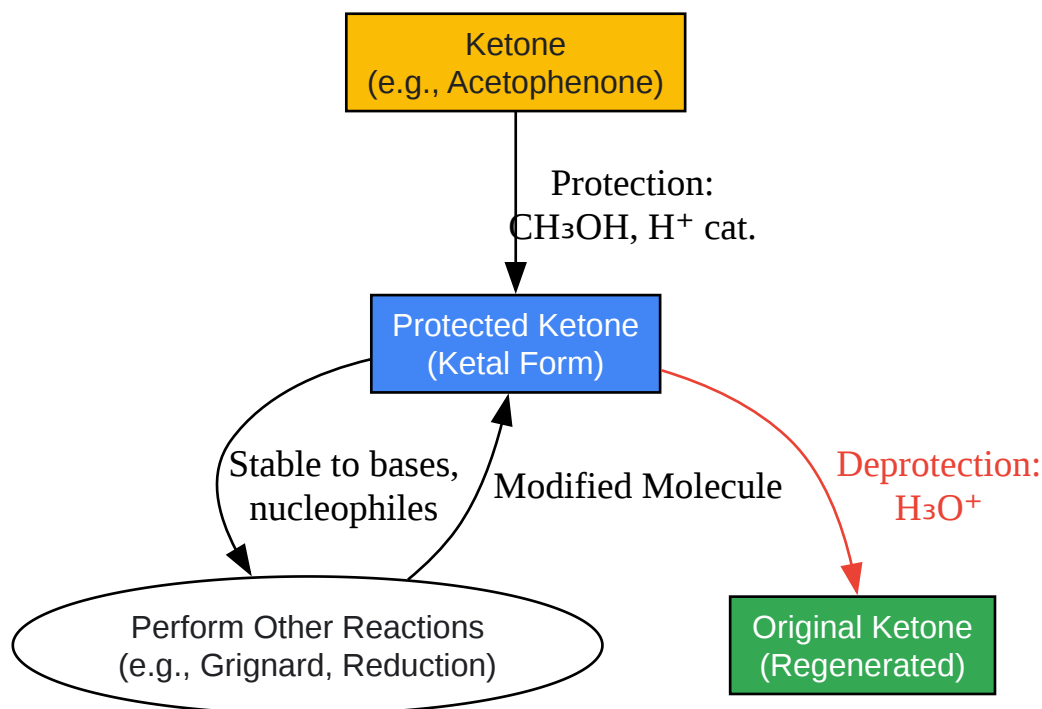
Caption: Mechanism of acid-catalyzed hydrolysis of **(1,1-Dimethoxyethyl)benzene**.

This deprotection can be achieved with various acid catalysts. For instance, bismuth triflate has been reported as a highly efficient catalyst for this transformation, highlighting its utility in chemoselective deprotection protocols.[8]

### Role as a Carbonyl Protecting Group

The ketal group is robust and unreactive towards a wide range of reagents, including bases, nucleophiles, organometallics (like Grignard reagents), and reducing agents (like  $LiAlH_4$  and

NaBH<sub>4</sub>). This stability is the cornerstone of its application as a protecting group. A synthetic workflow involves two key steps: protection of the ketone and subsequent deprotection after other desired transformations have been completed.



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Caption: Workflow illustrating the use of a ketal as a protecting group.

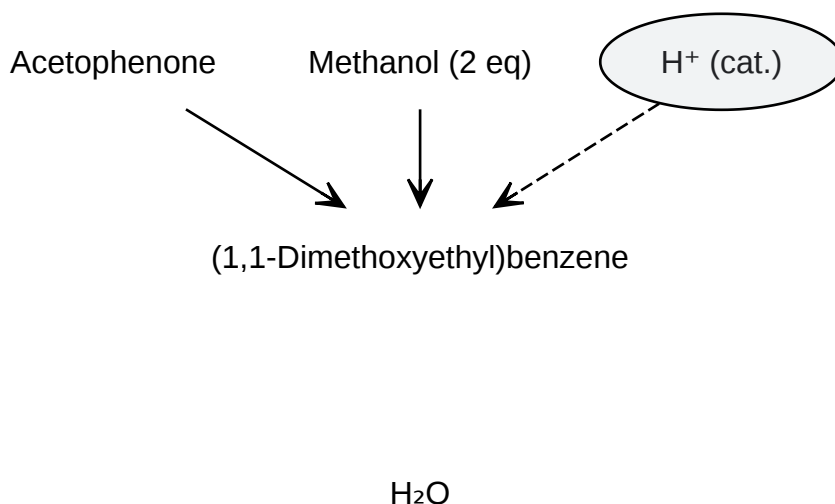
## Synthesis Protocol

**(1,1-Dimethoxyethyl)benzene** is most commonly synthesized via the acid-catalyzed reaction of acetophenone with an excess of methanol or, more efficiently, with trimethyl orthoformate, which also acts as a dehydrating agent to drive the equilibrium towards the product.

## Experimental Protocol: Synthesis from Acetophenone

- **Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 eq), trimethyl orthoformate (2.5 eq), and anhydrous methanol (as solvent).
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (0.01-0.05 eq).

- Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as saturated sodium bicarbonate solution or triethylamine, to neutralize the acid catalyst.
- Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **(1,1-Dimethoxyethyl)benzene**.



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Caption: Synthesis of **(1,1-Dimethoxyethyl)benzene** from Acetophenone.

## Safety and Handling

**(1,1-Dimethoxyethyl)benzene** is a combustible liquid and should be handled with appropriate care.<sup>[8]</sup>

- Handling: Work in a well-ventilated area or a chemical fume hood.<sup>[11]</sup> Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of vapors.<sup>[11][12]</sup>

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from heat, sparks, open flames, and other sources of ignition.[12]
- Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. It is classified with a WGK (Water Hazard Class) of 3 in Germany, indicating it is a severe hazard to water.[8]

## Conclusion

**(1,1-Dimethoxyethyl)benzene** is a synthetically important molecule whose properties are defined by the interplay between its stable phenyl backbone and its reactive ketal functionality. Its predictable reactivity, particularly the ease of its formation and acid-catalyzed cleavage, establishes it as a reliable protecting group for ketones in complex organic syntheses. A thorough understanding of its physicochemical properties, spectroscopic signatures, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

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